molecular formula C4H8F2O2 B12841660 4,4-Difluorobutane-1,1-diol

4,4-Difluorobutane-1,1-diol

Cat. No.: B12841660
M. Wt: 126.10 g/mol
InChI Key: ZWVJSYQSXWVIOE-UHFFFAOYSA-N
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Description

4,4-Difluorobutane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,1-diol typically involves the introduction of fluorine atoms into a butane-1,1-diol precursor. One common method is the deoxyfluorination of butane-1,1-diol using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale deoxyfluorination reactions. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobutane-1,1-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form butane derivatives with different functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of difluorobutanone derivatives.

    Reduction: Formation of butane derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of azido or thiol-substituted butane derivatives.

Scientific Research Applications

4,4-Difluorobutane-1,1-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluorobutane-1,1-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological and chemical systems .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluorobutane-1,1-diol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and physical properties compared to other butane diols

Properties

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

IUPAC Name

4,4-difluorobutane-1,1-diol

InChI

InChI=1S/C4H8F2O2/c5-3(6)1-2-4(7)8/h3-4,7-8H,1-2H2

InChI Key

ZWVJSYQSXWVIOE-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)F)C(O)O

Origin of Product

United States

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